Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.
Introduction of the Pyrrolo Group: This step may involve cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: The compound might modulate specific signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar core structures but different functional groups.
Pyrroloquinoxalines: Compounds with similar ring structures but varying side chains.
Uniqueness
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-(3,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H20N4O4/c1-4-29-21(26)17-18-20(24-16-8-6-5-7-15(16)23-18)25(19(17)22)12-9-13(27-2)11-14(10-12)28-3/h5-11H,4,22H2,1-3H3 |
InChI Key |
YNJPBKOXLGELAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.